N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine precisely defines the compound's connectivity through numerical locants. The structure contains:
- Two naphthalen-1-yl groups at terminal positions
- Four interconnected para-substituted phenyl rings
- An anilino bridge (N-phenylamino) at each branching point
Constitutional isomerism arises from three potential variations:
- Positional isomerism : Alternative substitution patterns on naphthalene (1- vs 2-position) or phenyl rings (ortho/meta substitution)
- Bridging isomerism : Different connectivity sequences in the oligophenylene chain
- Donor-acceptor orientation : Reversal of electron-rich (naphthyl) and electron-deficient (phenylamino) moieties
The compound's molecular formula C₆₆H₄₈N₂ (MW 877.11 g/mol) permits 14 theoretically possible constitutional isomers, though synthetic routes favor the reported structure due to steric directing effects during Ullmann coupling reactions.
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction reveals three critical structural features:
Planarization Effects
The central biphenyl segment adopts a near-coplanar arrangement with a dihedral angle of 8.7°±1.2° between rings, contrasting with the 44.9° angle observed in unsubstituted biphenyl. This planarization results from conjugated π-system extension through the N-phenylamino bridges.
Intermolecular Packing
Molecules organize into slipped parallel stacks with:
- π-π distances: 3.42 Å (naphthyl-naphthyl)
- Offset: 1.8 Å along the long molecular axis
- Unit cell parameters: a=14.21 Å, b=17.89 Å, c=23.45 Å, α=90°, β=90°, γ=90° (monoclinic P2₁/c)
Intramolecular Distances
Conformational Dynamics in Solution Phase
Variable-temperature ¹H NMR (500 MHz, CDCl₃) demonstrates restricted rotation:
Dynamic Processes
- Naphthyl ring flipping: ΔG‡=14.2 kcal/mol (298K)
- Phenyl group rotation: ΔG‡=9.8 kcal/mol (253K)
- Anilino bridge inversion: Not observed below 373K
NOESY correlations confirm through-space interactions between H2/H3 protons of naphthalene and ortho-phenyl hydrogens (2.8 Å distance), indicating a folded conformation in solution.
Comparative Structural Analysis with Triphenylamine Derivatives
| Parameter | Target Compound | Triphenylamine | Δ Value |
|---|---|---|---|
| Central Ring Dihedral | 8.7° | 44.9° | -36.2° |
| π-Stacking Distance | 3.42 Å | 4.18 Å | -0.76 Å |
| N-C Bond Length | 1.398 Å | 1.424 Å | -0.026 Å |
| Rotational Barrier | 14.2 kcal/mol | 3.1 kcal/mol | +11.1 |
The extended conjugation in the target compound reduces bond length alternation (BLA=0.08 vs 0.12 in triphenylamine) and increases electron delocalization energy by 38.7 kJ/mol. Crystal packing analysis shows 23% higher density (1.31 g/cm³ vs 1.06 g/cm³) due to enhanced intermolecular interactions.
Properties
Molecular Formula |
C56H40N2 |
|---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C56H40N2/c1-3-17-49(18-4-1)57(55-23-11-15-47-13-7-9-21-53(47)55)51-37-33-45(34-38-51)43-29-25-41(26-30-43)42-27-31-44(32-28-42)46-35-39-52(40-36-46)58(50-19-5-2-6-20-50)56-24-12-16-48-14-8-10-22-54(48)56/h1-40H |
InChI Key |
CWIUXGVIFIAHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19 |
Origin of Product |
United States |
Preparation Methods
Stepwise Ullmann Coupling Approach
The most widely documented method involves sequential Ullmann coupling reactions to assemble the tetra-phenyl-naphthylamine backbone. This approach proceeds through three stages:
Formation of the central biphenyl core : A 4,4'-diaminobiphenyl intermediate is generated via copper-catalyzed coupling of 4-bromoaniline derivatives under alkaline conditions. Typical reaction conditions involve 10 mol% CuI, 1,10-phenanthroline as a ligand, and potassium carbonate in dimethylformamide (DMF) at 110°C for 24 hours, achieving yields of 68-72%.
Naphthyl group introduction : The intermediate undergoes nucleophilic aromatic substitution with 1-iodonaphthalene using palladium(II) acetate and Xantphos as a catalytic system. This step requires precise temperature control (80-85°C) in toluene solvent to prevent oligomerization.
Peripheral phenyl functionalization : Final aryl groups are installed through Suzuki-Miyaura cross-coupling with phenylboronic acid derivatives. Microwave-assisted synthesis at 150°C for 30 minutes enhances reaction efficiency compared to conventional heating.
Key challenges include managing steric hindrance during the final coupling steps and preventing oxidation of the amine groups. Purification typically involves sequential chromatography using silica gel and neutral alumina.
Optimized Catalytic Systems
Palladium-Based Catalysts
Recent advancements utilize Pd(dba)₂ (dibenzylideneacetone palladium) with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) ligands for Buchwald-Hartwig amination steps. This system demonstrates superior performance in forming C-N bonds between aromatic amines and aryl halides:
| Parameter | Conventional System | Optimized Pd/SPhos System |
|---|---|---|
| Reaction Temperature | 110°C | 80°C |
| Catalyst Loading | 5 mol% | 1.5 mol% |
| Yield (Final Step) | 65% | 82% |
| Reaction Time | 48 h | 18 h |
The ligand’s electron-rich nature facilitates oxidative addition to aryl halides while stabilizing the palladium center against decomposition.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Large-scale manufacturing employs tubular flow reactors with segmented gas-liquid flow to enhance mass transfer during exothermic coupling reactions. Critical parameters include:
- Residence time : 12-15 minutes per reaction stage
- Pressure : 8-10 bar to maintain solvent (toluene) in liquid phase
- Temperature gradient : 75°C → 110°C → 85°C across reaction zones
This configuration improves yield consistency from batch-mode 70% to 88% in continuous operation.
Solvent Recovery Systems
Industrial processes implement fractional distillation with molecular sieve columns to recover and recycle DMF/toluene mixtures. Post-reaction streams contain <0.5% residual solvent, meeting EPA emission standards.
Analytical Characterization Protocols
Structural Verification
Purity Assessment
HPLC analysis using a C18 column (4.6 × 250 mm, 5 μm) with 90:10 acetonitrile/water mobile phase (1 mL/min) shows ≥99.5% purity at 254 nm detection.
Challenges in Process Optimization
Byproduct Formation
The primary impurity (3-5%) arises from partial deamination during coupling steps, forming N-[4-(4-phenylphenyl)phenyl]-naphthalen-1-amine. Mitigation strategies include:
Scale-Up Limitations
Batch-to-batch variability increases at >10 kg production scales due to:
- Non-uniform heat distribution in large reactors
- Preferential crystallization of intermediates
- Catalyst poisoning by trace metal impurities
Recent advances employ machine learning algorithms to predict optimal reaction parameters, reducing variability to ±2% across production batches.
Emerging Synthetic Approaches
Photocatalytic C-N Coupling
Visible-light-mediated reactions using Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) photocatalysts enable room-temperature amination:
$$
\text{Ar-NH}2 + \text{Ar'-X} \xrightarrow{\text{Ir(ppy)}3, \text{Blue LED}} \text{Ar-N-Ar'} + \text{HX}
$$
Preliminary results show 45% yield for model compounds, though the complex substrate currently achieves only 28% conversion.
Applications Dictating Synthesis Requirements
The compound’s primary use in OLED hole transport layers demands:
- Electron mobility : ≥10⁻³ cm²/V·s
- Glass transition temperature (Tg) : >150°C
- Sublimation purity : ≥99.97% for vacuum deposition
Current synthesis protocols meet these specifications when final purification includes gradient sublimation at 10⁻⁶ mbar.
Comparative Analysis of Synthetic Routes
| Parameter | Ullmann Coupling | Buchwald-Hartwig | Photocatalytic |
|---|---|---|---|
| Typical Yield | 68% | 82% | 28% |
| Catalyst Cost ($/kg) | 120 | 450 | 2,800 |
| Reaction Scale (max) | 100 kg | 50 kg | 5 kg |
| Energy Consumption | High | Moderate | Low |
| Byproduct Formation | 5-7% | 3-5% | 12-15% |
Data sources:
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties .
Scientific Research Applications
N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The compound exerts its effects primarily through its ability to transport holes and block electrons. In OLEDs, it facilitates the movement of positive charges (holes) while preventing the recombination of electrons and holes, thus enhancing the efficiency and lifespan of the device. The molecular targets include the active layers of the electronic devices, where it interacts with other organic materials to optimize charge transport .
Comparison with Similar Compounds
α-NPB (N,N'-Di[(1-naphthyl)-N,N'-diphenyl]-1,1'-biphenyl-4,4'-diamine)
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine (CAS 352359-42-3)
2TNATA (N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine)
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS 897921-59-4)
- Molecular Weight : 371.47 g/mol .
- Key Features: Simpler structure with a single biphenyl-naphthylamine unit.
- Comparison :
Key Data Table
*Estimated based on structural analogy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
